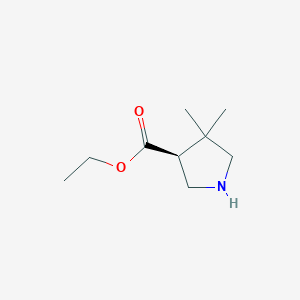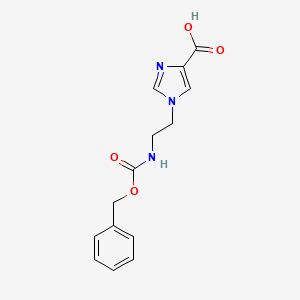
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxylic acid group: This can be done through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control conditions.
Analyse Des Réactions Chimiques
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mécanisme D'action
The mechanism of action of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and solubility.
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its hydrogen bonding and polarity.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
1-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12-8-17(10-16-12)7-6-15-14(20)21-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,15,20)(H,18,19) |
Clé InChI |
QOQXDCPJHLIPBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)
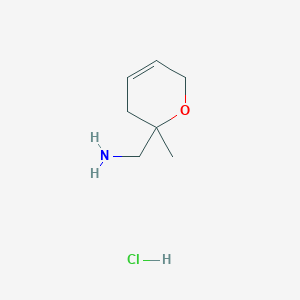
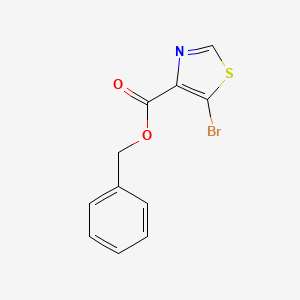
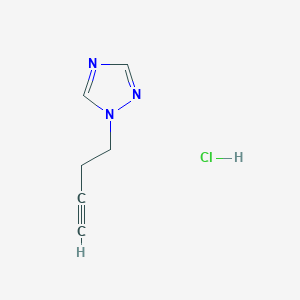
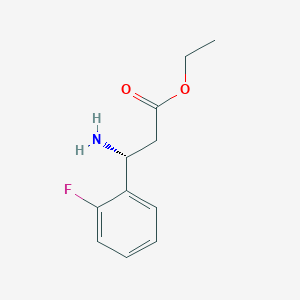
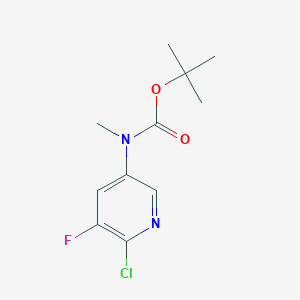

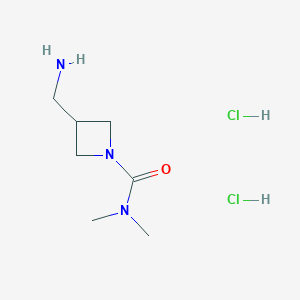
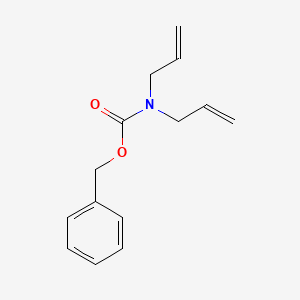

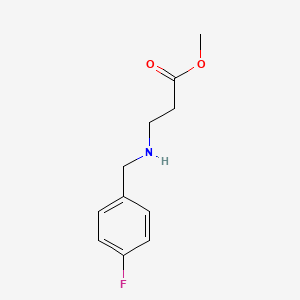
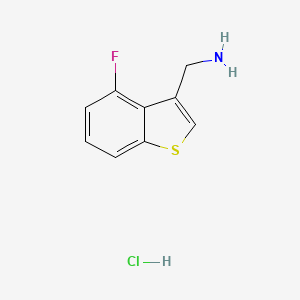
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
